2-(Trifluoromethyl)nicotinimidamide
Description
2-(Trifluoromethyl)nicotinimidamide is a nicotinamide derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. This compound serves as a key intermediate in synthesizing heterocyclic molecules, particularly 1,2,4-oxadiazoles, which are prominent in medicinal and agrochemical research due to their bioactivity .
Synthesis: The compound is synthesized via reaction of 4-(trifluoromethyl)nicotinonitrile with hydroxylamine hydrochloride and diethanolamine in ethanol under heating. This yields N-hydroxy-4-(trifluoromethyl)nicotinimidamide, which is subsequently cyclized with activated carboxylic acid derivatives to form 1,2,4-oxadiazole-containing compounds (e.g., compound 29 in ). Structural confirmation is achieved through ¹H NMR and ¹³C NMR, with characteristic shifts for the trifluoromethyl group (~120–125 ppm in ¹³C NMR) and imidamide protons .
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for optimizing pharmacokinetic profiles .
Properties
Molecular Formula |
C7H6F3N3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-4(6(11)12)2-1-3-13-5/h1-3H,(H3,11,12) |
InChI Key |
AQYWIWCNDACDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Building Block : 2-(Trifluoromethyl)nicotinimidamide serves as a versatile building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its trifluoromethyl group enhances binding affinity to specific molecular targets, allowing it to modulate various biochemical pathways.
Medicine
- Therapeutic Properties : It is explored for its potential anti-inflammatory and anticancer activities. Research indicates that it may inhibit enzymes linked to cancer progression and inflammation.
Industry
- Agrochemicals : The compound's unique properties make it suitable for developing new agrochemicals that target specific pests or diseases in crops.
Comparative Studies
A comparative analysis with similar compounds highlights the unique advantages of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-Hydroxy-5-methyl-nicotinimidamide | Methyl group at position 5 | Moderate anticancer activity |
| N-Hydroxy-5-chloromethyl-nicotinimidamide | Chlorine substitution | Limited anti-inflammatory effects |
| This compound | Trifluoromethyl group enhances lipophilicity | Strong anticancer and anti-inflammatory effects |
Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated significant cytotoxicity, with IC50 values demonstrating its potential as an anticancer agent.
Inflammation Models
In animal models of acute lung injury, related compounds exhibited a reduction in tissue damage and inflammation markers. This suggests that this compound could exert similar protective effects.
Enzyme Inhibition Studies
Investigations into enzyme inhibition revealed that this compound effectively inhibits specific enzymes involved in cancer progression and inflammation, supporting its therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The following table summarizes key analogs and their substituents:
Key Observations :
Trifluoromethyl vs. Methyl Groups :
- The -CF₃ group in this compound introduces strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic reactivity. This contrasts with the electron-donating -CH₃ group in compounds 30 and 31 , which may reduce oxidative stability .
- In pesticidal 1,3,4-oxadiazole derivatives (e.g., 5g ), the -CF₃ group improves binding to succinate dehydrogenase (SDH) by forming hydrophobic interactions, as demonstrated via molecular docking (PDB: 2FBW). Methyl analogs lack this enhancement .
Q & A
Basic: What are the key synthetic strategies for 2-(Trifluoromethyl)nicotinimidamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a nicotinimidamide precursor with a trifluoromethyl-containing reagent. For example, nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to introduce the trifluoromethyl group . Reaction optimization includes:
- Temperature control : Elevated temperatures (80–120°C) improve reactivity but may degrade thermally unstable intermediates.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, while ligands like XPhos mitigate side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may complicate purification.
Yield discrepancies (e.g., 45% vs. 70%) often arise from incomplete deprotection of amine groups or competing side reactions (e.g., hydrolysis of the imidamide moiety) .
Basic: How does the trifluoromethyl group influence the compound’s electronic and steric properties?
The -CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the aromatic ring and enhancing electrophilicity at the pyridine nitrogen. This facilitates nucleophilic attack in downstream reactions . Steric effects are minimal due to the group’s compact geometry, but rotational barriers around the C-CF₃ bond (~2–3 kcal/mol) can affect conformational stability in solution .
Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?
- LCMS/HPLC : Use high-resolution LCMS (e.g., m/z 742 [M+H]+ in EP 4374877A2) to confirm molecular weight and detect impurities. Retention time shifts (e.g., 1.01 vs. 1.25 minutes) under SQD-FA05 conditions indicate stereochemical or regioisomeric differences .
- NMR : ¹⁹F NMR distinguishes trifluoromethyl environments (δ −60 to −70 ppm for aromatic -CF₃ vs. −75 ppm for aliphatic -CF₃) .
- X-ray crystallography : Resolves ambiguities in regioselectivity (e.g., para vs. meta substitution) observed in intermediates .
Advanced: How do conflicting bioactivity results arise in enzyme inhibition assays, and how can they be mitigated?
Discrepancies in IC₅₀ values (e.g., nM vs. μM ranges) may stem from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters protonation states of ionizable groups, affecting binding affinity .
- Enzyme source : Recombinant vs. native enzymes may exhibit conformational differences.
- Solubility limits : Poor aqueous solubility (>100 µM) leads to underestimation of potency. Use co-solvents (≤5% DMSO) or nanoparticle formulations to improve bioavailability .
Advanced: What computational methods predict the pharmacokinetic profile of this compound derivatives?
- QSAR models : Correlate logP values (experimental vs. calculated) with membrane permeability. The trifluoromethyl group reduces logP by ~0.5 units compared to methyl analogs, improving solubility but potentially reducing blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. The -CF₃ group slows oxidation due to steric shielding .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves and fume hoods are mandatory due to potential irritancy (unpublished data from NIST ).
- Waste disposal : Fluorinated byproducts require incineration at >1,000°C to prevent environmental release of HF .
Advanced: How can contradictory cytotoxicity data in cancer cell lines be reconciled?
- Cell line variability : Differences in ABC transporter expression (e.g., P-gp) affect intracellular accumulation. Verify using efflux inhibitors (e.g., verapamil) .
- Metabolic activation : Some derivatives require liver S9 fraction for pro-drug activation. Include metabolic stability assays (e.g., microsomal incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
